N3-Cyclopentyl Substitution Eliminates a Hydrogen-Bond Donor Relative to the N3–H Analog
The target compound (CAS 1421468-18-9) possesses a hydrogen-bond donor count of 1 (carboxamide N–H only), compared to 2 for the N3-unsubstituted analog N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide (CAS 1207029-62-6, which retains the phthalazinone lactam N–H). This reduction in HBD count is predicted to improve passive membrane permeability based on Lipinski's Rule-of-5 optimization principles [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (carboxamide N–H only; phthalazinone N3 substituted with cyclopentyl) |
| Comparator Or Baseline | 2 (carboxamide N–H + phthalazinone N3–H) for CAS 1207029-62-6 |
| Quantified Difference | ΔHBD = −1 |
| Conditions | Structural analysis; computed from SMILES using standard cheminformatics descriptors (PubChem OEChem 2.3.0) |
Why This Matters
Lower hydrogen-bond donor count is correlated with improved passive membrane permeability and potential oral bioavailability, a critical parameter in selecting PARP inhibitor probes for cellular and in vivo studies.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
